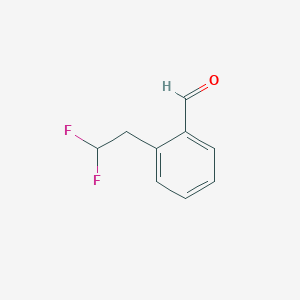

2-(2,2-Difluoroethyl)benzaldehyde

Description

Contextualization within Fluorinated Organic Chemistry Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comnih.gov Fluorine's high electronegativity can influence the acidity, basicity, and dipole moment of a compound. nih.gov This has profound implications in medicinal chemistry, where fluorination is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. tandfonline.comtandfonline.com

The difluoroethyl group in 2-(2,2-Difluoroethyl)benzaldehyde is a prime example of a fluoroalkyl substituent. The study of such molecules is part of a broader effort to develop new methods for fluoroalkylation, a key process for creating novel pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net The development of efficient synthetic strategies for introducing fluoroalkyl groups into aromatic systems is an active area of research. researchgate.net

Significance of Benzaldehyde (B42025) Derivatives in Chemical Synthesis and Methodology Development

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. ontosight.aiwikipedia.org They serve as versatile intermediates for the creation of a wide array of more complex molecules, including pharmaceuticals and dyes. ontosight.aiwisdomlib.org The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, such as condensation reactions, oxidations, and reductions. wikipedia.org

The development of new synthetic methods often utilizes benzaldehyde derivatives to test the scope and limitations of a new reaction. organic-chemistry.org Their varied electronic and steric properties, which can be tuned by changing the substituents on the benzene (B151609) ring, make them ideal substrates for methodological studies. ontosight.ai For instance, the presence of the 2,2-difluoroethyl group in this compound can influence the reactivity of the aldehyde group, providing insights into the electronic effects of fluoroalkyl substituents in chemical reactions.

Overview of Current Research Trends and Future Prospects for Fluoroalkylated Benzaldehydes

Current research in the field of fluoroalkylated aromatic compounds is focused on several key areas. A major trend is the development of more efficient and selective methods for their synthesis. rsc.org This includes late-stage functionalization, where fluoroalkyl groups are introduced into complex molecules at a late step in the synthetic sequence.

The future prospects for fluoroalkylated benzaldehydes and related compounds are promising, particularly in the fields of materials science and medicinal chemistry. rsc.orgnih.gov In materials science, the unique properties of fluorinated compounds can be harnessed to create advanced polymers and other materials with desirable characteristics such as thermal stability and specific optical properties. researchgate.netfalconediting.com The ongoing exploration of nanotechnology and two-dimensional materials may also present new applications for these compounds. falconediting.comsingularityhub.com

In medicinal chemistry, the demand for new drugs with improved efficacy and safety profiles continues to drive research into novel fluorinated molecules. nih.gov Fluoroalkylated benzaldehydes can serve as valuable precursors for the synthesis of new drug candidates. As our understanding of the role of fluorine in molecular design deepens, we can expect to see the emergence of new therapeutic agents derived from these and similar structures. tandfonline.comtandfonline.com The continuous innovation in materials science is also expected to drive the discovery of new applications for these compounds in areas like sustainable materials and energy solutions. falconediting.comcas.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2-(2,2-difluoroethyl)benzaldehyde |

InChI |

InChI=1S/C9H8F2O/c10-9(11)5-7-3-1-2-4-8(7)6-12/h1-4,6,9H,5H2 |

InChI Key |

ZLLCVDJONCAZMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 2,2 Difluoroethyl Benzaldehyde

Reactivity of the Aldehyde Functionality in 2-(2,2-Difluoroethyl)benzaldehyde

The reactivity of this compound is primarily dictated by the aldehyde functional group, which is a site of significant electrophilicity. The carbonyl carbon is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a polarized carbon-oxygen double bond. This polarity renders the carbonyl carbon susceptible to attack by nucleophiles. However, the reactivity of aromatic aldehydes like benzaldehyde (B42025) and its derivatives is generally lower than that of aliphatic aldehydes. This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which partially delocalizes the positive charge on the carbonyl carbon, making it less electrophilic. pressbooks.publibretexts.orgquora.com

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org Aldehydes are typically more reactive than ketones in these reactions due to both steric and electronic factors. pressbooks.publibretexts.org Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to the approaching nucleophile compared to the two substituents on a ketone. pressbooks.publibretexts.org Electronically, aldehydes have a greater polarization of the carbonyl group, making them more electrophilic. pressbooks.pub

Aromatic aldehydes, including derivatives like this compound, are less reactive than their aliphatic counterparts because the aromatic ring's electron-donating resonance effect diminishes the electrophilicity of the carbonyl group. pressbooks.publibretexts.org Nevertheless, they readily undergo nucleophilic addition with a variety of nucleophiles. For instance, the reaction with cyanide ion (⁻:C≡N) followed by protonation results in the formation of a cyanohydrin. pressbooks.pub

Condensation Reactions and Schiff Base Formation

Condensation reactions are a vital class of reactions for aldehydes, often involving the formation of a new carbon-carbon or carbon-nitrogen double bond with the elimination of a small molecule, typically water. masterorganicchemistry.com

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comnih.gov They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comredalyc.orgiau.ir This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. masterorganicchemistry.com The formation of imines is a reversible process. chemistryviews.org Various benzaldehyde derivatives can react with amines to produce imines in high yields. chemistryviews.org For example, benzaldehyde reacts with ethylamine (B1201723) to form an imine rapidly. masterorganicchemistry.com

Enamines are the nitrogen analogs of enols and are characterized by an amino group attached to a carbon-carbon double bond. masterorganicchemistry.com They are formed from the reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.comlibretexts.org Similar to imine formation, this reaction often requires an acid catalyst and proceeds through a mechanism involving addition and subsequent dehydration. masterorganicchemistry.com Enamines are valuable synthetic intermediates as they can act as nucleophiles. libretexts.org

Table 1: Comparison of Imine and Enamine Synthesis

| Feature | Imine Synthesis | Enamine Synthesis |

|---|---|---|

| Amine Reactant | Primary Amine | Secondary Amine |

| Key Intermediate | Carbinolamine | Carbinolamine |

| Final Product | Contains C=N bond | Contains C=C-N moiety |

| Catalyst | Typically acid-catalyzed masterorganicchemistry.com | Typically acid-catalyzed masterorganicchemistry.com |

The reactivity of the aldehyde group in this compound makes it a useful precursor in the synthesis of heterocyclic compounds. While direct synthesis of difluoroethylated benzoxazines from this specific aldehyde is not detailed in the provided search results, the general principles of benzoxazine (B1645224) synthesis involve the reaction of a phenol, a primary amine, and an aldehyde. The aldehyde, in this case, this compound, would react with the amine to form an imine or a related intermediate, which then undergoes cyclization with the phenolic component. The electron-withdrawing nature of the difluoroethyl group can influence the reaction kinetics and the properties of the resulting heterocyclic product. nottingham.ac.uk

Aldol (B89426) and Knoevenagel Condensations Involving this compound

Aldol and Knoevenagel condensations are powerful carbon-carbon bond-forming reactions that utilize the electrophilicity of aldehydes. srmist.edu.in

The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. srmist.edu.inmagritek.com A "mixed" or "crossed" aldol condensation occurs between two different carbonyl compounds. To be synthetically useful, one of the carbonyl compounds, often an aromatic aldehyde like benzaldehyde which cannot form an enolate itself, acts as the electrophile. lumenlearning.com For example, benzaldehyde can react with acetone (B3395972) in the presence of a base to form 4-phenyl-3-buten-2-one. core.ac.uk This type of reaction, involving an aromatic aldehyde and a ketone, is specifically known as a Claisen-Schmidt condensation. lumenlearning.com

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is generated from an active hydrogen compound, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst. sigmaaldrich.comarkat-usa.org The reaction between an aldehyde and the active methylene (B1212753) compound is followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com This reaction is a cornerstone for synthesizing a wide array of important organic intermediates. arkat-usa.org Various substituted benzaldehydes are known to participate in Knoevenagel condensations with active methylene compounds like dimedone and ethyl cyanoacetate. researchgate.net The reaction can be influenced by different catalysts and reaction conditions to achieve high yields. arkat-usa.orgresearchgate.net

Table 2: Key Features of Aldol and Knoevenagel Condensations

| Reaction | Nucleophile Source | Typical Product |

|---|---|---|

| Aldol Condensation | Enol or enolate of an aldehyde or ketone | β-hydroxy carbonyl, then α,β-unsaturated carbonyl |

| Knoevenagel Condensation | Active hydrogen compound (e.g., malonates) sigmaaldrich.com | α,β-unsaturated dicarbonyl or related compound sigmaaldrich.com |

Oxidation Pathways of this compound to Corresponding Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid. wikipedia.org Benzaldehyde itself can be oxidized to benzoic acid by various oxidizing agents. wikipedia.org The oxidation state of the aldehydic carbon changes from +1 in benzaldehyde to +3 in benzoic acid. askfilo.comdoubtnut.com This transformation can be achieved using a range of reagents, including potassium permanganate, chromates, and even air. wikipedia.orgresearchgate.net More environmentally friendly methods utilizing catalysts and oxidants like hydrogen peroxide or molecular oxygen have also been developed. researchgate.netresearchgate.net For instance, the oxidation of benzaldehyde to benzoic acid can be catalyzed by sodium tungstate (B81510) with hydrogen peroxide. researchgate.net Some microorganisms are also capable of oxidizing benzaldehydes to their corresponding benzoic acids. nih.gov It is expected that this compound would undergo similar oxidation reactions to yield 2-(2,2-difluoroethyl)benzoic acid.

Acylal Formation and Chemical Transformations for this compound

Acylals, or geminal diacetates, are valuable protecting groups for aldehydes due to their stability under neutral and basic conditions and their facile deprotection in the presence of acids. nih.govmdpi.com The formation of acylals from this compound typically involves the reaction of the aldehyde with acetic anhydride (B1165640), often in the presence of an acid catalyst. researchgate.net A variety of catalysts, including solid acids and Lewis acids, can be employed to promote this transformation under solvent-free conditions. nih.govmdpi.comresearchgate.net

The reactivity of aromatic aldehydes in acylal formation is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups tend to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. nih.gov The 2-(2,2-difluoroethyl) group is known to be electron-withdrawing. Consequently, this compound is expected to react readily with acetic anhydride to form the corresponding 1,1-diacetate.

The general reaction for acylal formation is depicted below: this compound + Acetic Anhydride ⇌ [2-(2,2-Difluoroethyl)phenyl]methanediyl diacetate

This reaction is reversible, and the acylal can be converted back to the parent aldehyde under acidic conditions. mdpi.com This protecting group strategy is particularly useful when chemical modifications are intended on other parts of the molecule, such as the fluoroalkyl chain or the aromatic ring, where the aldehyde functionality might interfere.

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| Bismuth Triflate (Bi(OTf)3·xH2O) | Acetic anhydride, solvent-free | mdpi.com |

| 12-Molybdophosphoric acid (H3PMo12O40) | Acetic anhydride, solvent-free | mdpi.com |

| Cerium Ammonium Nitrate | Acetic anhydride | mdpi.com |

| Sulfated Zirconium | Acetic anhydride | mdpi.com |

| NaHSO4-SiO2 | Acetic anhydride, solvent-free | researchgate.net |

Transformations Involving the 2,2-Difluoroethyl Moiety in this compound

The presence of two fluorine atoms on the β-carbon of the ethyl group significantly impacts the acidity of the adjacent α-methylene protons. This enhanced acidity, however, does not typically lead to straightforward deprotonation under standard basic conditions. Instead, more specialized strategies are often required for the functionalization of such fluoroalkyl chains.

One potential avenue for functionalization is through radical-mediated processes. While direct C-H functionalization of the difluoroethyl group in this specific molecule is not extensively documented, related chemistries on similar structures suggest possibilities. For instance, the introduction of substituents at the α-position of the difluoroethyl group could potentially be achieved through carefully controlled radical abstraction of a hydrogen atom followed by trapping with a suitable electrophile.

Another approach could involve the transformation of the aldehyde into a different functional group that facilitates reactions on the fluoroalkyl chain. For example, conversion of the aldehyde to a less reactive group might allow for more aggressive reaction conditions to be used for the modification of the 2,2-difluoroethyl moiety.

Radical reactions offer a powerful tool for the construction of complex molecular architectures from precursors like this compound. While direct radical reactions on this specific molecule are not detailed in the provided literature, analogous systems highlight the potential for such transformations.

A notable example is the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. mdpi.com In this process, aryldifluoromethyl radicals, generated in situ from gem-difluoroarylacetic acids, add to the double bond of the allyl group. mdpi.com This is followed by an intramolecular cyclization where the resulting alkyl radical attacks the aldehyde, leading to the formation of 3-aryldifluoromethyl-containing chroman-4-one derivatives. mdpi.com

A plausible mechanism for such a cascade reaction, adapted to a hypothetical derivative of this compound, would involve:

Radical Generation: Formation of a difluoromethyl radical from a suitable precursor.

Intermolecular Addition: Addition of the radical to an unsaturated bond within a substituent on the this compound derivative.

Intramolecular Cyclization: The newly formed radical intermediate attacks the aldehyde carbonyl group.

Termination: The resulting alkoxy radical is quenched to yield the final cyclized product.

This type of radical cascade demonstrates the potential to build complex heterocyclic systems from appropriately substituted benzaldehydes. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzaldehyde Core

The benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being governed by the directing effects of the existing substituents.

The aldehyde group (-CHO) is a deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.orglibretexts.org This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orglibretexts.org The 2-(2,2-difluoroethyl) group is also electron-withdrawing due to the high electronegativity of the fluorine atoms. Therefore, both substituents work in concert to deactivate the ring towards electrophilic attack and direct incoming electrophiles to the positions meta to the aldehyde group (positions 3 and 5).

Conversely, the presence of strong electron-withdrawing groups can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r), especially if a good leaving group is present on the ring. wikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.com For this compound itself, which lacks a leaving group, direct SNA_r is not feasible. However, if a halogen atom were introduced onto the ring, for instance, the electron-withdrawing nature of the aldehyde and the difluoroethyl group would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the leaving group. pressbooks.publibretexts.orgmasterorganicchemistry.com

| Substituent | Activating/Deactivating | Directing Effect | Reference |

|---|---|---|---|

| -CHO (Aldehyde) | Deactivating | Meta | libretexts.orglibretexts.org |

| -CH2CHF2 (2,2-Difluoroethyl) | Deactivating | Ortho, Para (by induction, but overall deactivating) | libretexts.org |

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Derivatization of this compound can be a crucial step for enhancing its utility in both analytical and synthetic applications. By converting the aldehyde into a different functional group, properties such as volatility, stability, and chromatographic behavior can be improved. ijpbs.com

The aldehyde functionality of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. beilstein-journals.orgwikipedia.orgijprajournal.com These reactions are typically carried out under mild acidic or basic conditions and proceed with the elimination of a water molecule. beilstein-journals.orgijprajournal.com

The formation of hydrazones and oximes is a classic method for the characterization of aldehydes and ketones. ijprajournal.com These derivatives are often crystalline solids with sharp melting points, which can be used for identification purposes. Furthermore, the incorporation of specific hydrazine or hydroxylamine reagents can introduce chromophores or other functionalities that facilitate detection and quantification by techniques such as UV-Vis spectroscopy or mass spectrometry.

The general reactions are as follows:

Hydrazone Formation: this compound + Hydrazine → this compound hydrazone + Water

Oxime Formation: this compound + Hydroxylamine → this compound oxime + Water

These derivatives are not only useful for characterization but also serve as versatile intermediates in organic synthesis. beilstein-journals.org For example, hydrazones can be used in reactions like the Wolff-Kishner reduction to convert the aldehyde to a methyl group, while oximes can undergo the Beckmann rearrangement to form amides. wikipedia.orgnih.gov

| Derivative | Reagent | Reference |

|---|---|---|

| Hydrazone | Hydrazine (H2NNH2) | beilstein-journals.org |

| Phenylhydrazone | Phenylhydrazine (C6H5NHNH2) | rsc.org |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine (B122626) | beilstein-journals.org |

| Oxime | Hydroxylamine (NH2OH) | wikipedia.orgijprajournal.com |

Chromatographic Derivatization Techniques (e.g., with 2,4-Dinitrophenylhydrazine)

Derivatization is a key strategy for the analysis of aldehydes and ketones by chromatography. The most common and widely used method involves the reaction with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent. chemguide.co.uk This technique is a standard procedure recommended by environmental agencies for the determination of carbonyl compounds. fishersci.comresearchgate.net

The reaction between this compound and DNPH is a condensation or addition-elimination reaction. chemguide.co.uk The nucleophilic amino group of DNPH attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable, crystalline product known as a 2,4-dinitrophenylhydrazone. chemguide.co.ukstackexchange.combrainly.com This reaction is typically carried out in an acidic medium, such as a solution of DNPH in methanol (B129727) and sulfuric acid. chemguide.co.uk

The primary purpose of this derivatization for chromatographic analysis is to introduce a strong chromophore (the dinitrophenyl group) into the analyte molecule. fishersci.com While the original aldehyde has limited ultraviolet (UV) absorbance, the resulting hydrazone derivative absorbs strongly in the UV-visible region, typically around 360 nm. fishersci.comauroraprosci.com This significantly enhances detection sensitivity and allows for accurate quantification using HPLC with a UV-Vis detector. fishersci.comresearchgate.netauroraprosci.com

The resulting 2,4-dinitrophenylhydrazone of this compound can be readily separated from other components in a mixture using reversed-phase HPLC, commonly with a C18 column. auroraprosci.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water. auroraprosci.comd-nb.info It is important to note that the reaction with DNPH can sometimes produce E- and Z-stereoisomers of the hydrazone, which may lead to the appearance of multiple peaks for a single analyte. nih.gov However, for many aldehydes, the E-isomer is predominantly formed. nih.gov

Table 2: Typical Parameters for HPLC Analysis of Aldehyde-DNPH Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | epa.govsigmaaldrich.com |

| Reaction Type | Condensation / Addition-Elimination | chemguide.co.uk |

| Derivative Formed | 2,4-Dinitrophenylhydrazone | stackexchange.comnih.gov |

| HPLC Column | Reversed-phase (e.g., C18) | auroraprosci.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water mixture (isocratic or gradient) | auroraprosci.comd-nb.info |

| Detector | UV-Vis or Photodiode Array (PDA) | fishersci.com |

| Detection Wavelength | ~360 nm | fishersci.comauroraprosci.com |

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 2,2 Difluoroethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. For 2-(2,2-Difluoroethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its proton, carbon, and fluorine frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the difluoroethyl group. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info

The aromatic protons on the benzene (B151609) ring will show complex splitting patterns in the range of δ 7.0-8.0 ppm. docbrown.info Their specific chemical shifts and multiplicities will be influenced by the electronic effects of both the aldehyde and the 2-(2,2-difluoroethyl) substituents. The protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring are expected to appear as a triplet, coupled to the geminal fluorine atoms. The methine proton (CHF₂) of the difluoroethyl group will resonate as a triplet of triplets, due to coupling with both the adjacent methylene protons and the two fluorine atoms.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aldehydic H | ~10.0 | Singlet (s) | - |

| Aromatic H | ~7.0 - 8.0 | Multiplet (m) | - |

| -CH₂- | Triplet (t) | ||

| -CHF₂ | Triplet of Triplets (tt) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift expected to be in the region of δ 190-200 ppm. The aromatic carbons will produce a series of signals between δ 120-140 ppm. The specific shifts will depend on the substitution pattern. The carbon of the methylene group (-CH₂-) and the carbon of the difluoromethyl group (-CHF₂), which will appear as a triplet due to C-F coupling, are expected at higher field strengths.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C=O | ~190 - 200 | Singlet (s) |

| Aromatic C | ~120 - 140 | Singlet (s) |

| -CH₂- | Singlet (s) | |

| -CHF₂ | Triplet (t) |

For comparison, in a related compound, 4-(2,2-Difluoroethyl)-2-(4-methoxyphenyl)-4-methyl-4H-benzo[d] Current time information in Bangalore, IN.bldpharm.comoxazine, the difluoroethyl group's carbons have been observed, providing a reference for the expected chemical shifts in the target molecule. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the two equivalent fluorine atoms of the -CHF₂ group. This signal will appear as a triplet due to coupling with the geminal proton. The chemical shift of this signal provides a unique fingerprint for the difluoroethyl moiety. huji.ac.il The typical chemical shift range for fluoroalkanes can be broad, but data from similar structures can help in predicting the approximate location of the signal. wikipedia.org For instance, in a related benzaldehyde (B42025) derivative, the ¹⁹F NMR signal for a similar group was documented, offering valuable comparative data. rsc.org

Advanced Two-Dimensional (2D) NMR Techniques for Structural Elucidation

Isotopic Ratio Analysis by Site-Specific Natural Isotopic Fractionation Nuclear Magnetic Resonance (SNIF-NMR)

There is currently no available literature on the use of Site-Specific Natural Isotopic Fractionation Nuclear Magnetic Resonance (SNIF-NMR) for the analysis of this compound. This specialized technique, which measures the natural abundance of isotopes at specific sites within a molecule, is typically employed in authenticity and origin studies of high-volume commercial products and is not commonly applied to specialty research chemicals.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the substituted aromatic ring.

The most prominent feature will be the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1700-1720 cm⁻¹. docbrown.info The C-H stretch of the aldehyde group is also characteristic, often appearing as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. docbrown.info The aromatic ring will give rise to several absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The C-F stretching vibrations of the difluoroethyl group are expected to produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| Aldehyde C-H Stretch | ~2720, ~2820 | Weak |

| C=O Stretch | ~1700 - 1720 | Strong |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong |

| C-F Stretch | ~1000 - 1400 | Strong |

The analysis of the IR spectrum of benzaldehyde and its derivatives provides a solid foundation for the interpretation of the spectrum of this compound. docbrown.inforesearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the benzaldehyde chromophore, which consists of a benzene ring conjugated with a carbonyl group. This system gives rise to characteristic absorption bands corresponding to specific electronic transitions.

The spectrum is expected to show two main absorption bands, similar to other substituted benzaldehydes. cdnsciencepub.com The first is a strong band, typically found at lower wavelengths, which is attributed to a π → π* transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For benzaldehyde in a non-polar solvent like cyclohexane, this band (known as the B-band) appears around 242 nm. cdnsciencepub.com The second, less intense band (the C-band), appears at a longer wavelength (around 280 nm for benzaldehyde) and is assigned to another π → π* transition. cdnsciencepub.com A much weaker band, resulting from a formally forbidden n → π* transition (an electron from a non-bonding orbital on the carbonyl oxygen to a π* antibonding orbital), is often observed as a shoulder on the C-band, typically above 300 nm. uni-muenchen.de

The presence of the 2-(2,2-difluoroethyl) substituent at the ortho position influences these transitions. The alkyl group may cause a slight bathochromic (red) shift due to hyperconjugation, while the electron-withdrawing nature of the fluorine atoms could induce a hypsochromic (blue) shift. Steric hindrance between the bulky side chain and the ortho-aldehyde group can disrupt the planarity of the molecule, potentially decreasing the intensity (molar absorptivity, ε) and affecting the wavelength of the π → π* transitions. cdnsciencepub.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Electronic Transition |

| ~245-255 | High (~10,000 - 15,000) | π → π* (B-band) |

| ~280-290 | Moderate (~1,000 - 1,500) | π → π* (C-band) |

| ~310-330 | Low (~50 - 200) | n → π* |

Note: Values are estimations based on benzaldehyde and substituted benzaldehydes and may vary with the solvent used. cdnsciencepub.comuni-muenchen.de

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C9H8F2O), the molecular weight is 170.16 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation.

The fragmentation of this compound is expected to follow patterns characteristic of aromatic aldehydes and alkyl-substituted aromatic compounds. docbrown.infomiamioh.edu The molecular ion peak [M]+• should be observed at an m/z of 170. The fragmentation pattern of benzaldehyde typically includes key losses of a hydrogen radical (M-1) and the formyl radical (M-29). docbrown.infomiamioh.edu

For this compound, the following fragmentation pathways are plausible:

[M]+• at m/z 170: The parent molecular ion.

[M-1]+ at m/z 169: Loss of the aldehydic hydrogen, forming a stable acylium ion. This is often a prominent peak in aromatic aldehydes.

[M-29]+ at m/z 141: Loss of the formyl radical (•CHO), resulting in a 2-(2,2-difluoroethyl)phenyl cation.

[M-51]+ at m/z 119: This fragment could arise from the cleavage of the C-C bond between the ethyl group and the ring, followed by rearrangement. Alternatively, loss of CHF2 radical.

Benzylic/Tropylium-type ions: Cleavage of the bond beta to the aromatic ring is common for alkyl-substituted aromatics, which would lead to a fragment at m/z 105 ([C7H6O]+) through the loss of the •CHF2 radical. metwarebio.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 170 | Molecular Ion | [C9H8F2O]+• |

| 169 | [M-H]+ | [C9H7F2O]+ |

| 141 | [M-CHO]+ | [C8H7F2]+ |

| 119 | [M-CHF2]+ | [C8H7O]+ |

| 105 | [M-C2H3F2]+ or [M-CHF2-CH2]+ (Incorrect) / [M-CHF2]+ (Incorrect) / [C7H6O]+ (Corrected) | [C7H6O]+ |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile or thermally sensitive compounds. For aromatic aldehydes, reversed-phase HPLC is typically employed. nih.govnih.gov This technique separates compounds based on their polarity.

A typical HPLC method for this compound would involve a C18 stationary phase, which is non-polar. The mobile phase would be a polar mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water, run under isocratic or gradient elution conditions to achieve optimal separation. Detection is usually performed with a UV detector set at one of the molecule's absorption maxima (e.g., ~250 nm) to ensure high sensitivity. nih.gov The area of the peak corresponding to the compound is proportional to its concentration, allowing for precise quantification and purity determination by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector at ~250 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like substituted benzaldehydes. researchgate.net It is widely used for both purity assessment and quantitative analysis, often providing higher resolution than HPLC for volatile isomers and impurities. google.com

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas (e.g., helium or hydrogen) through a capillary column. The column's stationary phase is a high-boiling-point liquid coated on the column's inner surface. For aromatic aldehydes, a mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often effective. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. For definitive identification of unknown peaks, a mass spectrometer can be used as the detector (GC-MS), providing fragmentation data for each separated component. acs.orgjst.go.jp

Table 4: Typical GC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar mid-polarity phase) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold 2 min, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C |

Computational and Theoretical Chemistry Studies on 2 2,2 Difluoroethyl Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-(2,2-difluoroethyl)benzaldehyde. researchgate.netbeilstein-journals.org These methods provide a balance between computational cost and accuracy, making them suitable for a wide range of chemical investigations. aps.orgweizmann.ac.il

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, the distribution of electrons is significantly influenced by the electronegative fluorine atoms and the aromatic benzaldehyde (B42025) core. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. In this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is centered on the electron-deficient aldehyde group and the difluoroethyl moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Theoretical calculations can precisely determine the energies and spatial distributions of these orbitals, which is essential for predicting how the molecule will interact with other chemical species. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies for Benzaldehyde Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.78 | -1.89 | 4.89 |

| 4-Fluorobenzaldehyde | -6.85 | -1.85 | 5.00 |

| 3,5-Bis(trifluoromethyl)benzaldehyde | -7.98 | -2.87 | 5.11 |

This table presents hypothetical data for illustrative purposes, based on trends observed in computational studies of similar compounds. mdpi.com

Reaction Mechanism Prediction and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. beilstein-journals.orgwhiterose.ac.uk This involves identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. e3s-conferences.orgrsc.org

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational methods can model the geometry and energy of the transition state. ehu.es This information helps in understanding the kinetics and feasibility of a reaction pathway. For instance, in a nucleophilic attack on the carbonyl carbon, calculations can reveal whether the approach of the nucleophile is sterically hindered by the difluoroethyl group and how the fluorine atoms influence the stability of the transition state.

Conformational Isomerism and Energetic Landscapes

The presence of the flexible difluoroethyl group introduces the possibility of conformational isomerism in this compound. Different spatial arrangements of the difluoroethyl group relative to the benzaldehyde ring will have different energies. Computational methods can be used to explore the potential energy landscape of the molecule, identifying stable conformers (local minima) and the energy barriers between them (transition states). beilstein-journals.orgnih.govresearchgate.net

This analysis is important as the reactivity and spectroscopic properties of the molecule can depend on its predominant conformation. For example, the accessibility of the aldehyde group to a reactant might be different in various conformers.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. This is particularly useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. libretexts.orgdocbrown.infosigmaaldrich.comrice.edu These predictions are based on the calculated electron density around each nucleus. Comparing the predicted spectrum with the experimental one can aid in the assignment of peaks and confirm the molecular structure. nih.gov

Table 2: Predicted Vibrational Frequencies for Benzaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1725 | 1703 |

| Aromatic C-H Stretch | 3080 | 3063 |

| Aldehyde C-H Stretch | 2850 | 2820 |

This table presents hypothetical data for illustrative purposes, based on trends observed in computational studies of similar compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and solvation effects. researchgate.netlibretexts.orgnih.gov

For this compound, MD simulations can be used to study how the molecule interacts with solvent molecules. researchgate.net The difluoroethyl group, with its ability to act as a weak hydrogen bond donor, can have specific interactions with polar solvents. rsc.org Understanding these solvation effects is crucial for predicting the molecule's solubility and how the solvent might influence its reactivity. mdpi.com

Analysis of Fluorine Substitution Effects on Molecular Reactivity and Structure

The introduction of fluorine atoms into an organic molecule can dramatically alter its properties. In this compound, the two fluorine atoms have several important effects:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect influences the electron distribution throughout the molecule. This makes the carbonyl carbon of the aldehyde group more electrophilic and can affect the acidity of the aromatic protons.

Steric Effects: The fluorine atoms are larger than hydrogen atoms, which can lead to steric hindrance that influences the molecule's conformation and its ability to react.

Hyperconjugation: Interactions between the C-F bonds and adjacent sigma or pi systems can also play a role in the molecule's stability and reactivity. nih.gov

Intermolecular Interactions: The presence of fluorine can lead to specific intermolecular interactions, such as C-F···H-C hydrogen bonds and C-F···F-C interactions, which can influence the packing of molecules in the solid state. rsc.orgmdpi.com

Computational studies can systematically investigate these fluorine substitution effects by comparing the properties of this compound with its non-fluorinated analog, benzaldehyde. nottingham.ac.uk This allows for a quantitative understanding of how fluorine substitution modulates the molecule's structure, reactivity, and other properties.

Inductive and Resonance Effects of the 2,2-Difluoroethyl Group

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. chemistrysteps.comlasalle.edu The inductive effect is transmitted through sigma (σ) bonds and is primarily governed by electronegativity, while the resonance effect involves the delocalization of π electrons across the conjugated system. lasalle.edudu.edu.eg

The 2,2-difluoroethyl group, -CH₂CF₂H, primarily exerts a strong electron-withdrawing inductive effect (-I) on the benzaldehyde ring. This is due to the high electronegativity of the two fluorine atoms, which polarize the C-F bonds, drawing electron density away from the ethyl chain and, subsequently, from the aromatic ring. libretexts.org The sp² hybridized carbons of the phenyl ring are more electronegative than sp³ carbons, which also contributes to an inductive pull from the alkyl chain. chemistrysteps.com

Unlike substituents with lone pairs or π bonds directly attached to the ring (like -OH or -NO₂), the saturated ethyl linker in the 2,2-difluoroethyl group prevents direct resonance interaction between the difluoromethyl moiety and the aromatic π system. lasalle.edu Therefore, the electronic contribution of this group is dominated by its inductive properties. The primary role of the -CH₂- linker is to transmit the powerful inductive pull of the -CF₂H group to the ring. This electron withdrawal deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzaldehyde. wikipedia.org

Hydrogen Bonding Characteristics and Acidity Properties of the Difluoromethyl Moiety

A fascinating feature of the difluoromethyl (CF₂H) group is its ability to act as a hydrogen bond (HB) donor. beilstein-journals.orgnih.gov This capability arises from the highly polarized C-H bond, where the two strongly electronegative fluorine atoms withdraw electron density, leaving the hydrogen atom with a significant partial positive charge. beilstein-journals.orglibretexts.org This "acidic" hydrogen can then form a weak electrostatic interaction with a hydrogen bond acceptor, such as an oxygen or nitrogen atom. libretexts.orgebsco.com

The strength of the CF₂H group as a hydrogen bond donor is context-dependent and has been quantified experimentally and computationally. beilstein-journals.orgnih.gov Quantum mechanical calculations show that the binding energy of a CF₂H···O interaction can range from 1.0 to 5.5 kcal/mol, which is weaker than classical hydrogen bonds (e.g., O-H···O) but significant enough to influence molecular conformation and interactions. beilstein-journals.orgpriyamstudycentre.com

One established method to quantify HB donor ability is the determination of the hydrogen bond acidity parameter, A. rsc.orgnih.gov This parameter is derived from ¹H NMR chemical shift differences and allows for a comparison across different compounds. rsc.org Studies have shown that the HB acidity of the CF₂H group is influenced by the electronic nature of the group it is attached to. nih.gov For instance, attaching the CF₂H group to electron-withdrawing systems, such as sulfones or cationic aromatic rings, enhances its HB acidity due to increased polarization of the C-H bond. beilstein-journals.orgnih.gov While weaker than traditional donors like alcohols and thiols, the CF₂H group is a more effective HB donor than a standard methyl C-H group. rsc.org

The table below presents comparative hydrogen bond acidity (A) values for various difluoromethyl compounds, illustrating the influence of the molecular structure on the HB donor capacity.

| Compound Type | Example | Hydrogen Bond Acidity (A) | Reference |

| Difluoromethylarene | Difluoromethylbenzene | > 0.05 | rsc.org |

| Difluoromethyl Ether | ArOCF₂H | 0.10 | rsc.org |

| Difluoromethyl Sulfide | ArSCF₂H | 0.10 | rsc.orgresearchgate.net |

| Thiophenol | PhSH | 0.12 | rsc.org |

| Aniline | PhNH₂ | 0.07 | rsc.org |

| Methyl Analogue | General | < 0.01 | rsc.org |

| This table is interactive. Users can sort columns to compare values. |

Advanced Applications of 2 2,2 Difluoroethyl Benzaldehyde in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the difluoroethyl group ortho to the aldehyde functionality in 2-(2,2-difluoroethyl)benzaldehyde provides a unique platform for the synthesis of intricate molecular structures. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions, while the difluoroethyl group influences the steric and electronic environment, often directing the stereochemical outcome of reactions and imparting desirable properties to the final products.

The aldehyde can be readily transformed into a variety of functional groups, such as alcohols, amines, and alkenes, which can then be further elaborated into more complex structures. For instance, the Grignard reaction of this compound with various organometallic reagents can generate a range of chiral secondary alcohols. These alcohols are key precursors for the synthesis of biologically active molecules and chiral ligands.

Furthermore, the presence of the difluoroethyl group can be exploited in the design of tandem reaction sequences. For example, an initial reaction at the aldehyde can be followed by a cyclization involving the difluoroethyl moiety or the aromatic ring, leading to the rapid assembly of polycyclic systems. This approach has been instrumental in the synthesis of complex natural product analogues and other medicinally relevant scaffolds. The ability to construct multiple bonds and stereocenters in a controlled manner underscores the importance of this compound as a cornerstone for the synthesis of complex molecules. waseda.jpescholarship.org

Precursor for the Development of Novel Fluoroaromatic Heterocycles

Fluoroaromatic heterocycles are a prominent class of compounds in medicinal chemistry and materials science due to their enhanced metabolic stability, binding affinity, and unique electronic properties. ncl.ac.uk this compound serves as an excellent starting material for the synthesis of a diverse range of these valuable compounds.

The aldehyde functionality can readily participate in condensation reactions with various binucleophiles to construct a wide array of heterocyclic rings. For example, reaction with hydrazines can yield difluoroethyl-substituted pyrazoles, while condensation with amidines or guanidines can lead to the formation of pyrimidines. Similarly, reactions with β-ketoesters or malononitrile (B47326) can provide access to substituted pyridines and other related heterocycles through well-established synthetic protocols.

One of the key advantages of using this compound is the direct incorporation of the difluoroethyl group into the final heterocyclic system. This avoids the often harsh and low-yielding post-synthetic fluorination methods. The presence of the difluoroethyl group can significantly impact the biological activity and physical properties of the resulting heterocycles. For instance, it can enhance lipophilicity, which can improve cell membrane permeability, and can also act as a bioisostere for other functional groups, leading to improved pharmacological profiles. Research has demonstrated the synthesis of various sulfur-containing heterocycles through cycloaddition reactions where fluorinated components play a key role. nih.gov

Utilization in Catalyst and Ligand Design for Enantioselective Transformations

The development of chiral catalysts and ligands is paramount for asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and agrochemicals. This compound has proven to be a valuable building block in the design and synthesis of novel chiral ligands for enantioselective catalysis.

The aldehyde group can be readily converted into imines, amines, or phosphines, which are common coordinating groups in metal-based catalysts. By reacting this compound with chiral amines or phosphines, a library of chiral ligands can be generated. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aromatic ring or the chiral backbone.

The difluoroethyl group plays a crucial role in influencing the stereochemical outcome of the catalyzed reactions. Its steric bulk can create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the catalyst, affecting its reactivity and stability. Chiral ligands derived from o-(diphenylphosphino)benzaldehyde, a related compound, have been successfully employed in a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, highlighting the potential of ligands derived from this compound. academie-sciences.fr

Integration into Multi-Component Reaction Sequences for Chemical Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the rapid generation of complex molecules from simple starting materials in a single step. rug.nlmdpi.combeilstein-journals.orgnih.govorganic-chemistry.org this compound is an ideal substrate for MCRs due to its reactive aldehyde functionality.

In MCRs, the aldehyde group can react with a variety of nucleophiles and electrophiles in a sequential or concerted manner to form multiple new bonds and stereocenters. For example, in the Ugi four-component reaction, this compound can be combined with an amine, a carboxylic acid, and an isocyanide to generate a diverse library of α-acylamino carboxamides containing the difluoroethyl moiety. rug.nl Similarly, it can be employed in other MCRs such as the Passerini, Biginelli, and Hantzsch reactions to produce a wide range of structurally diverse and complex molecules. nih.govorganic-chemistry.org

The integration of this compound into MCRs offers several advantages. It allows for the rapid and efficient synthesis of large libraries of novel compounds for high-throughput screening in drug discovery and materials science. The inherent complexity-generating nature of MCRs, coupled with the unique properties imparted by the difluoroethyl group, provides access to a vast chemical space that would be difficult to explore using traditional synthetic methods. Recent studies have shown the utility of aldehydes in multicomponent reactions to generate diverse molecular scaffolds. rsc.orgnih.gov

Application as a Building Block for Specialty Chemicals and Materials

The unique properties conferred by the difluoroethyl group make this compound an attractive building block for the synthesis of specialty chemicals and advanced materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, making the resulting materials suitable for a wide range of applications.

In the field of polymer chemistry, this compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. These polymers can exhibit low surface energy, high gas permeability, and excellent weatherability, making them useful as coatings, membranes, and specialty elastomers. The aldehyde functionality can be used to introduce cross-linking sites or to attach other functional groups to the polymer backbone.

Furthermore, derivatives of this compound have potential applications in the development of liquid crystals and other organic electronic materials. The polar C-F bonds and the anisotropic shape of the molecules can lead to the formation of liquid crystalline phases with desirable electro-optical properties. The aldehyde group can also be used to synthesize conjugated molecules with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of difluoroethyl groups is a known strategy to improve the properties of agrochemicals and materials. leapchem.com

Conclusion and Future Research Directions in the Chemistry of 2 2,2 Difluoroethyl Benzaldehyde

Synthesis of Key Research Findings and Contributions

Research into 2-(2,2-Difluoroethyl)benzaldehyde and related difluoromethylated aromatic compounds has yielded several important contributions to the field of organic chemistry. The primary significance of these compounds lies in their potential as precursors to more complex molecules with valuable biological activities. The CF2H group can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. rsc.org

Key findings in the synthesis of related structures have provided a foundation for accessing this compound and its derivatives. For instance, methods for the defluorination of readily available trifluoromethylated precursors have emerged as a practical approach. bris.ac.uk This strategy allows for the selective conversion of a CF3 group to a CF2H group, providing a valuable entry point to difluoromethylated arenes. bris.ac.uk

Furthermore, radical-based approaches have been developed for the introduction of difluoromethyl groups. These methods often involve the generation of a difluoromethyl radical, which can then be used in various carbon-carbon bond-forming reactions. rsc.orgmdpi.com For example, the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been shown to produce 3-aryldifluoromethyl-containing chroman-4-one derivatives, demonstrating the utility of difluoromethyl radicals in constructing complex heterocyclic systems. mdpi.com

The development of synthetic routes to (2,2-difluoroethyl)-1,3-dicarbonyl compounds through Knoevenagel condensation further highlights the versatility of difluoroethyl-containing building blocks in organic synthesis. nih.govmdpi.com These dicarbonyl compounds are valuable intermediates for the synthesis of a wide range of biologically active molecules. nih.govmdpi.comresearchgate.net

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the progress made, several challenges and unexplored research avenues remain in the chemistry of this compound. A primary challenge lies in the development of more efficient, selective, and sustainable synthetic methods for its preparation. While methods like the defluorination of trifluoromethylarenes are promising, they often require multiple steps and may not be suitable for all substrates. bris.ac.uk Direct C-H difluoroethylation of benzaldehyde (B42025) remains a significant hurdle.

There is also a need to expand the repertoire of reactions that utilize this compound as a building block. While its use in the synthesis of some heterocyclic systems has been demonstrated, its full potential as a precursor to diverse molecular architectures is yet to be realized. For example, exploring its reactivity in multicomponent reactions, asymmetric catalysis, and late-stage functionalization of complex molecules would be highly valuable.

Another underexplored area is the systematic investigation of the structure-activity relationships of derivatives of this compound. A deeper understanding of how the difluoroethyl group at the ortho position influences the biological activity and physical properties of various compound classes is needed. This would enable the more rational design of novel drug candidates and agrochemicals.

Finally, the development of electrochemical methods for the synthesis of benzaldehyde derivatives, as has been explored for other analogues, could offer a more environmentally friendly and efficient alternative to traditional synthetic routes. google.com Applying such methods to the synthesis of this compound is a promising but as yet unexplored avenue.

Outlook for Future Academic and Industrial Investigations of this compound and its Derivatives

The future of research on this compound and its derivatives appears bright, with significant opportunities for both academic and industrial investigations.

In academia, the focus will likely be on the development of novel synthetic methodologies that are more atom-economical, scalable, and environmentally benign. This could include the exploration of new catalytic systems, such as photoredox catalysis, for the direct introduction of the difluoroethyl group. nottingham.ac.uk There is also considerable scope for the application of computational chemistry to guide the design of new reactions and to better understand the properties of difluoroethyl-containing molecules.

From an industrial perspective, this compound is a highly attractive building block for the synthesis of new pharmaceuticals and agrochemicals. The unique properties of the difluoroethyl group make it a valuable tool for modulating the properties of bioactive molecules. rsc.org As the demand for novel and effective drugs and crop protection agents continues to grow, so too will the interest in versatile fluorinated building blocks like this compound.

Future industrial investigations will likely focus on the development of cost-effective and scalable manufacturing processes for this compound and its key derivatives. Furthermore, the incorporation of the this compound motif into screening libraries for drug discovery is expected to yield new lead compounds for a variety of therapeutic targets. The exploration of its derivatives as herbicides and fungicides, given the known activity of other fluorinated benzaldehyde derivatives in this area, also represents a promising avenue for industrial research. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,2-Difluoroethyl)benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using benzaldehyde derivatives and 2,2-difluoroethyl halides (e.g., bromide or iodide) in the presence of Lewis acids like AlCl₃. Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated building blocks may be employed. Reaction optimization should focus on temperature control (60–80°C for alkylation), solvent selection (anhydrous dichloromethane or DMF), and stoichiometric ratios to minimize byproducts like di-alkylated species . Fluorination reagents such as 2,2-difluoroethyl triflate ( ) can enhance selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies chemical shifts for the aldehyde proton (~10 ppm) and difluoroethyl group (²J₃₄ coupling ~47 Hz). ¹⁹F NMR confirms fluorine environments (−120 to −130 ppm for CF₂) .

- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) validate functional groups.

- X-ray crystallography : Resolve bond angles and dihedral distortions caused by steric/electronic effects of the CF₂ group. For example, crystal packing may reveal CH-π interactions or hydrogen bonding (e.g., aldehyde H with adjacent π systems) .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Use protecting groups (e.g., acetal formation for the aldehyde) during alkylation to prevent over-reaction.

- Optimize catalyst loading (e.g., 5 mol% Pd for cross-coupling) to reduce homocoupling byproducts.

- Employ low-temperature (-78°C) lithiation for regioselective functionalization .

- Monitor reaction progress via TLC or GC-MS to terminate reactions at optimal conversion points.

Advanced Research Questions

Q. What role does the difluoroethyl substituent play in modulating the reactivity of benzaldehyde derivatives in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing CF₂ group decreases electron density at the aldehyde carbonyl, enhancing electrophilicity and accelerating nucleophilic attacks (e.g., Grignard additions). However, steric hindrance from the CF₂CH₂ moiety may reduce accessibility. Computational studies (DFT) can quantify Fukui indices to predict reactive sites . Comparative kinetic studies with non-fluorinated analogs (e.g., ethyl vs. difluoroethyl) isolate electronic vs. steric effects .

Q. How can contradictory data regarding the stability of this compound under varying pH and temperature conditions be systematically resolved?

- Methodological Answer :

- Conduct accelerated stability studies: Store samples at 40°C/75% RH and analyze degradation products (HPLC-MS).

- pH-dependent stability: Prepare buffered solutions (pH 1–13) and monitor aldehyde oxidation to carboxylic acid via iodometric titration.

- Resolve discrepancies by standardizing assay conditions (e.g., oxygen exclusion via N₂ sparging) and validating analytical methods across labs .

Q. What are the applications of this compound in the synthesis of bioactive molecules or coordination complexes?

- Methodological Answer :

- Medicinal Chemistry : Serve as a precursor for fluorinated Schiff base ligands in metal complexes (e.g., Cu²⁺ or Ru³⁺) with enhanced antimicrobial activity. Condensation with polyamines (e.g., ethylenediamine) forms macrocycles for catalysis .

- Enzyme Studies : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets. Radiolabeled derivatives (¹⁸F) enable PET imaging of target engagement .

Q. How does the electronic effect of the difluoroethyl group influence the regioselectivity of electrophilic substitution reactions on the benzaldehyde ring?

- Methodological Answer : The CF₂ group acts as a meta-directing substituent due to its -I effect. Nitration (HNO₃/H₂SO₄) or sulfonation preferentially occurs at the meta position relative to the CF₂CH₂ chain. Competitive experiments with isotopic labeling (D/H exchange) and Hammett plots quantify directing power .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound samples?

- Methodological Answer :

- GC-MS : Detect volatile byproducts (e.g., difluoroethyl alcohols) with a DB-5MS column and EI ionization.

- HPLC-UV/FLD : Use a C18 column (ACN/water mobile phase) to separate non-volatile impurities. Fluorinated impurities may exhibit unique fluorescence .

- ICP-MS : Quantify trace metal catalysts (e.g., Pd) to <1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.